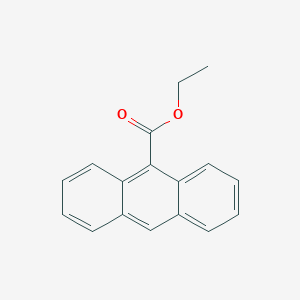

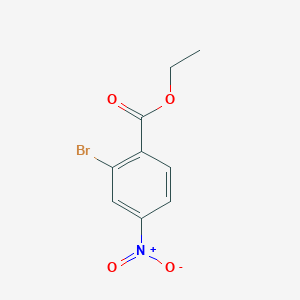

Ethyl anthracene-9-carboxylate

概要

説明

Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid . It is a rigid organic molecule that has been commonly utilized in the construction of coordination complexes . The COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° .

Molecular Structure Analysis

In the molecular structure of Ethyl anthracene-9-carboxylate, the COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° . The torsion angle around the O—Csp3 bond of the ester group is 108.52 (18)° . The crystal structure is stabilized by C—H⋯O interactions and edge-to-face arene interactions with C—H⋯ (ring centroid) distances in the range 2.75–2.84 Å .

科学的研究の応用

1. Organic Light Emitting Devices (OLEDs)

Ethyl anthracene-9-carboxylate derivatives, specifically those featuring 9-ethyl-9H-carbazol-3-yl groups, have been synthesized for use in sky-blue OLEDs. Their efficient conjugation leads to strong blue emissions and high quantum efficiencies in solution, which are crucial for OLED performance (Chang et al., 2013).

2. Photomechanical Materials

Fluorinated derivatives of 9-anthracene carboxylic acid (9AC) exhibit reversible photomechanical responses in crystal form. These materials, including fluorine-substituted 9AC, are studied for their unique photomechanical properties, making them potential candidates for advanced material applications (Zhu et al., 2014).

3. Liquid Crystal Displays (LCDs)

Ethyl anthracene-9-carboxylate derivatives have been developed as fluorescent dyes for potential application in LCDs. Their ability to exhibit high orientation parameters in nematic liquid crystals demonstrates their suitability for this application (Bojinov & Grabchev, 2003).

4. Circularly Polarised Luminescence

Certain anthracene derivatives, including ethyl anthracene-9-carboxylate, have been utilized to develop molecules that exhibit high fluorescence quantum yields in the solid state, especially after complexation with γ-cyclodextrin. These findings are significant for the development of materials with circularly polarised luminescence (Kakimoto et al., 2023).

5. Fluorescence Analysis

Ethyl anthracene-9-carboxylate has been used as a substrate for the fluorometric detection of carboxylic acids prior to high-performance liquid chromatographic separation, demonstrating its utility in analytical chemistry (Lingeman et al., 1984).

Safety And Hazards

While specific safety and hazard information for Ethyl anthracene-9-carboxylate is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .

将来の方向性

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracene carboxylic acid (9AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . Therefore, Ethyl anthracene-9-carboxylate could potentially be used in the development of new photochromic complexes .

特性

IUPAC Name |

ethyl anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGJDFIKOFIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505568 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl anthracene-9-carboxylate | |

CAS RN |

1754-54-7 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)